molecular formula C20H24N2O4S B6571348 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-52-1

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571348
CAS No.: 946299-52-1
M. Wt: 388.5 g/mol
InChI Key: AKNQVSMWJSHPEJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzamide core linked to a tetrahydroquinoline moiety, which is further substituted with a methoxy group and a propane-1-sulfonyl group. The unique structure of this compound makes it an interesting subject for research and development.

Properties

IUPAC Name

2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-6-7-15-10-11-16(14-18(15)22)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQVSMWJSHPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the sulfonyl group: The tetrahydroquinoline intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the benzamide moiety: The final step involves coupling the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzamide structure can enhance binding affinity to cancer-related targets. The sulfonyl group may also contribute to increased solubility and bioavailability in tumor environments .

Pain Management

Preliminary studies suggest that this compound may act as a TRPM8 antagonist, potentially offering new avenues for pain management therapies, particularly for conditions like neuropathic pain . The TRPM8 receptor is involved in thermosensation and nociception, making it a target for analgesic drug development.

Neurological Disorders

Given its structural properties, this compound is being investigated for its neuroprotective effects. It may help in modulating pathways involved in neurodegenerative diseases by interacting with specific neurotransmitter systems .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Tetrahydroquinoline : Initial cyclization reactions are conducted to form the tetrahydroquinoline derivative.
  • Functionalization : The introduction of methoxy and sulfonyl groups is achieved through targeted chemical reactions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzamide compounds including this compound. They evaluated their efficacy against various cancer cell lines and found that certain modifications led to enhanced cytotoxicity against breast cancer cells .

CompoundIC50 (µM)Cancer Type
Compound A5.0Breast Cancer
Compound B10.0Lung Cancer
2-Methoxy-N-[...]7.5Colon Cancer

Case Study 2: Pain Management

A clinical trial assessed the effectiveness of TRPM8 antagonists in managing chronic pain conditions. Participants receiving treatments containing derivatives similar to this compound reported significant reductions in pain scores compared to placebo groups .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in enhancing the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: A compound with a similar sulfonyl and benzamide structure but with a benzimidazole core.

    N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Another benzimidazole derivative with methoxy and sulfonyl substitutions.

Uniqueness

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to benzimidazole derivatives. This uniqueness can be leveraged in the design of compounds with specific desired activities.

Biological Activity

2-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a tetrahydroquinoline core substituted with a methoxy group and a sulfonylpropane moiety. Its structure can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of cancer cells. The specific compound under investigation has demonstrated promising results in vitro against various cancer cell lines.
  • Anti-inflammatory Effects : The sulfonyl group in the structure is known to enhance anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways.
  • Neuroprotective Effects : Some derivatives of tetrahydroquinoline are reported to possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cell signaling pathways related to inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antitumor Significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatory Reduced levels of pro-inflammatory cytokines in animal models.
Neuroprotection Improved neuronal survival in oxidative stress models.

Case Study 1: Antitumor Activity

A study published in Acta Crystallographica evaluated the antitumor effects of similar tetrahydroquinoline derivatives. The results indicated that compounds with a sulfonyl group exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than control compounds .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of related compounds demonstrated that they could effectively reduce inflammation markers such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory diseases .

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